molecular formula C10H8ClFO B1325473 2-Chloro-4-fluorophenyl cyclopropyl ketone CAS No. 898790-18-6

2-Chloro-4-fluorophenyl cyclopropyl ketone

Cat. No.: B1325473
CAS No.: 898790-18-6
M. Wt: 198.62 g/mol
InChI Key: QDTSLTYNCQDYNR-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H8ClFO It is a ketone derivative where a cyclopropyl group is attached to a phenyl ring substituted with chlorine and fluorine atoms

Scientific Research Applications

2-Chloro-4-fluorophenyl cyclopropyl ketone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorophenyl cyclopropyl ketone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with cyclopropylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this ketone can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyclopropyl group and halogen substitutions play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorophenyl methyl ketone
  • 2-Chloro-4-fluorophenyl ethyl ketone
  • 2-Chloro-4-fluorophenyl propyl ketone

Comparison: 2-Chloro-4-fluorophenyl cyclopropyl ketone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, or propyl counterparts. This uniqueness can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTSLTYNCQDYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642503
Record name (2-Chloro-4-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-18-6
Record name Methanone, (2-chloro-4-fluorophenyl)cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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